Ethyl 4-(Chloromethyl)benzoate Ethyl 4-(Chloromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1201-90-7
VCID: VC20970106
InChI: InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)CCl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

Ethyl 4-(Chloromethyl)benzoate

CAS No.: 1201-90-7

Cat. No.: VC20970106

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(Chloromethyl)benzoate - 1201-90-7

Specification

CAS No. 1201-90-7
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name ethyl 4-(chloromethyl)benzoate
Standard InChI InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Standard InChI Key JTTXRFNOFFGPFI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)CCl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CCl

Introduction

Chemical Structure and Properties

Structural Components

Ethyl 4-(Chloromethyl)benzoate is an ester derivative of benzoic acid where an ethyl group is attached to the carboxyl group, and a chloromethyl group is positioned at the para position of the benzene ring. The molecular structure combines the electrophilic character of the chloromethyl group with the moderate reactivity of the ester functionality, creating a compound with versatile chemical behavior.

Identification and Nomenclature

The compound can be identified through several systematic and common naming conventions:

  • IUPAC Name: ethyl 4-(chloromethyl)benzoate

  • Synonyms: Ethyl p-(Chloromethyl)benzoate, 4-(Chloromethyl)benzoic acid ethyl ester

  • InChI: InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

  • Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)CCl

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of Ethyl 4-(Chloromethyl)benzoate:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO₂
Molecular Weight198.646 g/mol
AppearanceColorless to pale yellow liquid with characteristic odor
Density1.2±0.1 g/cm³
Boiling Point291.3±23.0 °C at 760 mmHg
Flash Point142.3±18.1 °C
Refractive Index1.523
LogP3.00
Polar Surface Area (PSA)26.30000
SolubilityModerately soluble in organic solvents; limited solubility in water
Vapor Pressure0.0±0.6 mmHg at 25°C
These physiochemical properties establish Ethyl 4-(Chloromethyl)benzoate as a relatively stable compound with moderate lipophilicity, which influences its behavior in biological systems and chemical reactions. The high boiling point suggests strong intermolecular forces, while the LogP value of 3.00 indicates a preference for lipid environments over aqueous media .

Synthesis Methods

Laboratory Synthesis

The primary laboratory method for synthesizing Ethyl 4-(Chloromethyl)benzoate involves the esterification of 4-(Chloromethyl)benzoic acid with ethanol in the presence of an acid catalyst. This process typically employs sulfuric acid as the catalyst and requires reflux conditions to drive the reaction to completion. The general reaction scheme involves the nucleophilic attack of ethanol on the carboxylic acid carbon, followed by elimination of water.
Alternative synthetic routes may include:

  • Chloromethylation of ethyl benzoate

  • Esterification of 4-(Chloromethyl)benzaldehyde followed by oxidation

  • Direct functionalization of 4-methylbenzoate esters through radical chlorination

Industrial Production

In industrial settings, the synthesis of Ethyl 4-(Chloromethyl)benzoate often employs continuous flow processes to enhance efficiency and yield. These approaches utilize automated systems and optimized reaction conditions to ensure consistent product quality and scalability. The industrial production may also incorporate specialized catalysts and solvents to improve reaction rates and selectivity.

Reactivity and Chemical Behavior

Ethyl 4-(Chloromethyl)benzoate exhibits diverse reactivity patterns, primarily due to the presence of two key functional groups: the chloromethyl group and the ester moiety.

Nucleophilic Substitution Reactions

The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound particularly valuable in synthetic chemistry. When treated with various nucleophiles such as amines, thiols, or azides, the chlorine atom undergoes displacement to form new carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism and are often conducted in polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates .

Ester Transformations

The ethyl ester functionality can undergo standard ester reactions, including:

  • Hydrolysis to form 4-(Chloromethyl)benzoic acid

  • Transesterification with other alcohols

  • Reduction to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Oxidation and Reduction Reactions

The compound can participate in various redox transformations:

  • Oxidation reactions may target the chloromethyl group, converting it to an aldehyde or carboxylic acid functionality

  • Reduction of the ester group yields corresponding alcohol derivatives

  • Selective reduction conditions can be employed to target either the chloromethyl or ester group independently

Coupling Reactions

The reactive chloromethyl group facilitates various coupling reactions, making this compound valuable in constructing more complex molecular architectures. Common coupling reactions include Suzuki, Heck, and Sonogashira couplings, though these typically require conversion of the chloromethyl group to more reactive intermediates .

Applications

Synthetic Organic Chemistry

Ethyl 4-(Chloromethyl)benzoate serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and an ester functionality, enables sequential transformations to construct complex molecular frameworks. Common applications include:

  • Synthesis of extended aromatic systems through coupling reactions

  • Preparation of linkers for solid-phase synthesis

  • Construction of molecules with specific spatial arrangements

Pharmaceutical Applications

In pharmaceutical research, this compound functions as an important intermediate in the synthesis of bioactive molecules. The ability to selectively functionalize either the chloromethyl or ester group allows for the preparation of compounds with precise structural features required for biological activity. The compound has been explored in the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-inflammatory agents

  • Novel antibacterial compounds

Materials Science

Within materials science, Ethyl 4-(Chloromethyl)benzoate contributes to the development of:

  • Specialty polymers with unique physical properties

  • Responsive materials that undergo structural changes upon external stimuli

  • Surface-modified materials with tailored characteristics

  • Cross-linking agents for polymer networks

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